Fructo-oligosaccharide DP14

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

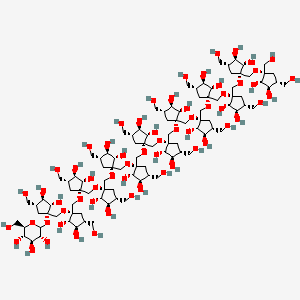

Fructo-oligosaccharide DP14 is a type of fructo-oligosaccharide, which are oligosaccharides composed of fructose units. These compounds are found naturally in many vegetables and function as an energy reservoir in plants . Fructo-oligosaccharides are known for their prebiotic properties, promoting the growth of beneficial gut bacteria and contributing to overall health .

Preparation Methods

Fructo-oligosaccharides, including Fructo-oligosaccharide DP14, can be synthesized through enzymatic processes. The primary method involves the use of fructosyltransferase enzymes, such as β-D-fructofuranosidases or β-fructosyltransferases, which catalyze the transfer of fructose units to sucrose, forming β-(2→1) fructosyl-fructose linkages . Industrial production often employs microbial fermentation using fungi like Aspergillus, Aureobasidium, and Penicillium . The purification process involves techniques such as ion exchange resins, activated charcoal, and microbial treatments to remove impurities and increase the purity of the final product .

Chemical Reactions Analysis

Fructo-oligosaccharides undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Fructo-oligosaccharide DP14 has a wide range of scientific research applications. In chemistry, it is used as a substrate in enzymatic studies to understand the mechanisms of fructosyltransferase enzymes . In biology, it is studied for its prebiotic effects, promoting the growth of beneficial gut bacteria and improving gut health . In medicine, it is investigated for its potential to reduce the risk and severity of gastrointestinal infections, inflammation, and metabolic disorders . In industry, it is used as a low-calorie sweetener and a functional ingredient in food products .

Mechanism of Action

The mechanism of action of Fructo-oligosaccharide DP14 involves its fermentation by gut bacteria to produce short-chain fatty acids (SCFA) and modulation of bile acids . These metabolites interact with host metabolism, leading to various health benefits. The fermentation process stimulates the growth of beneficial bacteria, which in turn enhances gut health and immune function .

Comparison with Similar Compounds

Fructo-oligosaccharide DP14 is similar to other fructo-oligosaccharides, such as inulin and oligofructose . These compounds share similar structures, consisting of fructose units linked by β-glycosidic bonds . this compound is unique due to its specific degree of polymerization, which can influence its prebiotic effects and functional properties . Other similar compounds include galactooligosaccharides and xylooligosaccharides, which also have prebiotic properties but differ in their monosaccharide composition and linkage types .

Properties

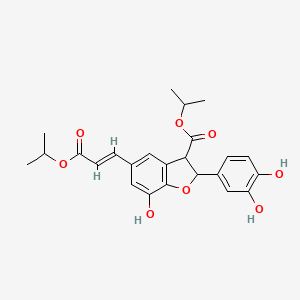

Molecular Formula |

C104H180O62 |

|---|---|

Molecular Weight |

2422.5 g/mol |

IUPAC Name |

(3R,4S,5S,6R)-2-[(1S,2S,3R,4R)-1-[[(1S,2S,3R,4R)-1-[[(1S,2S,3R,4R)-1-[[(1S,2S,3R,4R)-1-[[(1S,2S,3R,4R)-1-[[(1S,2S,3R,4R)-1-[[(1S,2S,3R,4R)-1-[[(1S,2S,3R,4R)-1-[[(1S,2S,3R,4R)-1-[[(1S,2S,3R,4R)-1-[[(1S,2S,3R,4R)-1-[[(1S,2S,3R,4R)-1-[[(1S,2S,3R,4R)-1-[[(1S,2S,3R,4R)-2,3-dihydroxy-1,4-bis(hydroxymethyl)cyclopentyl]oxymethyl]-2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]oxymethyl]-2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]oxymethyl]-2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]oxymethyl]-2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]oxymethyl]-2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]oxymethyl]-2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]oxymethyl]-2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]oxymethyl]-2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]oxymethyl]-2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]oxymethyl]-2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]oxymethyl]-2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]oxymethyl]-2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]oxymethyl]-2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C104H180O62/c105-15-44-1-91(30-120,76(138)59(44)121)152-31-92(2-45(16-106)60(122)77(92)139)153-32-93(3-46(17-107)61(123)78(93)140)154-33-94(4-47(18-108)62(124)79(94)141)155-34-95(5-48(19-109)63(125)80(95)142)156-35-96(6-49(20-110)64(126)81(96)143)157-36-97(7-50(21-111)65(127)82(97)144)158-37-98(8-51(22-112)66(128)83(98)145)159-38-99(9-52(23-113)67(129)84(99)146)160-39-100(10-53(24-114)68(130)85(100)147)161-40-101(11-54(25-115)69(131)86(101)148)162-41-102(12-55(26-116)70(132)87(102)149)163-42-103(13-56(27-117)71(133)88(103)150)164-43-104(14-57(28-118)72(134)89(104)151)166-90-75(137)74(136)73(135)58(29-119)165-90/h44-90,105-151H,1-43H2/t44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74+,75-,76+,77+,78+,79+,80+,81+,82+,83+,84+,85+,86+,87+,88+,89+,90?,91+,92+,93+,94+,95+,96+,97+,98+,99+,100+,101+,102+,103+,104+/m1/s1 |

InChI Key |

VRVFELCUXPVWON-KPTRRDSGSA-N |

Isomeric SMILES |

C1[C@@H]([C@H]([C@@H]([C@]1(CO)OC[C@]2(C[C@@H]([C@H]([C@@H]2O)O)CO)OC[C@]3(C[C@@H]([C@H]([C@@H]3O)O)CO)OC[C@]4(C[C@@H]([C@H]([C@@H]4O)O)CO)OC[C@]5(C[C@@H]([C@H]([C@@H]5O)O)CO)OC[C@]6(C[C@@H]([C@H]([C@@H]6O)O)CO)OC[C@]7(C[C@@H]([C@H]([C@@H]7O)O)CO)OC[C@]8(C[C@@H]([C@H]([C@@H]8O)O)CO)OC[C@]9(C[C@@H]([C@H]([C@@H]9O)O)CO)OC[C@]1(C[C@@H]([C@H]([C@@H]1O)O)CO)OC[C@]1(C[C@@H]([C@H]([C@@H]1O)O)CO)OC[C@]1(C[C@@H]([C@H]([C@@H]1O)O)CO)OC[C@]1(C[C@@H]([C@H]([C@@H]1O)O)CO)OC[C@]1(C[C@@H]([C@H]([C@@H]1O)O)CO)OC1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O)O)CO |

Canonical SMILES |

C1C(C(C(C1(CO)OCC2(CC(C(C2O)O)CO)OCC3(CC(C(C3O)O)CO)OCC4(CC(C(C4O)O)CO)OCC5(CC(C(C5O)O)CO)OCC6(CC(C(C6O)O)CO)OCC7(CC(C(C7O)O)CO)OCC8(CC(C(C8O)O)CO)OCC9(CC(C(C9O)O)CO)OCC1(CC(C(C1O)O)CO)OCC1(CC(C(C1O)O)CO)OCC1(CC(C(C1O)O)CO)OCC1(CC(C(C1O)O)CO)OCC1(CC(C(C1O)O)CO)OC1C(C(C(C(O1)CO)O)O)O)O)O)CO |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R,5R,6S,13S,21R)-5,13-bis(4-hydroxyphenyl)-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2(11),3(8),9,15,17,19-hexaene-6,9,17,19,21-pentol](/img/structure/B12399264.png)